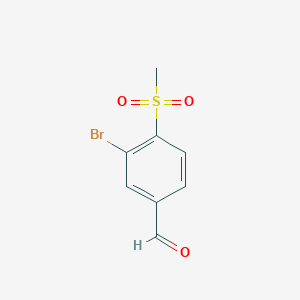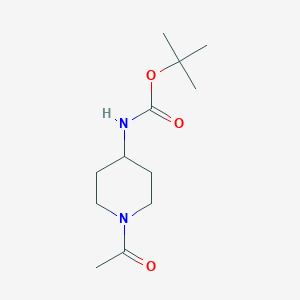
叔丁基 (1-乙酰基哌啶-4-基)氨基甲酸酯
描述
“tert-Butyl (1-acetylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 283167-28-2. It has a molecular weight of 242.32 and its IUPAC name is tert-butyl 1-acetyl-4-piperidinylcarbamate . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16). The InChI key is YBNZMQXSIQUIHZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is between 2-8°C in dry conditions .科学研究应用
氨基甲酸酯化学及其应用
乙酰胆碱酯酶抑制:氨基甲酸酯由于能够对该酶活性位点中的丝氨酸残基进行氨基甲酰化而充当有效的乙酰胆碱酯酶抑制剂。此过程显著减缓氨基甲酰化乙酰胆碱酯酶的水解(脱氨基甲酰化),使氨基甲酸酯在杀虫剂和治疗剂的开发中具有价值 (Rosenberry & Cheung,2019 年)。
合成酚类抗氧化剂 (SPA) 的环境存在和毒性:对 SPA 的环境存在、人体暴露和毒性的研究强调了理解各种合成化合物(包括氨基甲酸酯)的环境行为和潜在健康影响的必要性。如 2,6-二叔丁基-4-甲基苯酚 (BHT) 等 SPA 表现出潜在的肝毒性和内分泌干扰作用,这凸显了研究相关化合物的环境归宿和生物学效应的重要性 (Liu & Mabury,2020 年)。
土壤和地下水中醚的生物降解:了解环境基质中叔丁基乙醚 (ETBE) 等醚的生物降解途径和归宿可以深入了解叔丁基 (1-乙酰基哌啶-4-基) 氨基甲酸酯的环境稳定性和降解潜力。能够好氧降解 ETBE 的微生物为适用于多种化合物的生物修复策略提供了潜在途径 (Thornton 等人,2020 年)。
安全和危害
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZMQXSIQUIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627979 | |
| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
CAS RN |
283167-28-2 | |
| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)
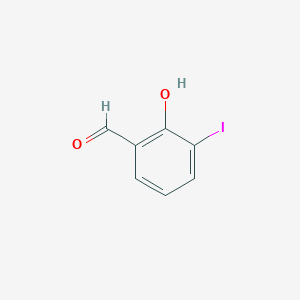
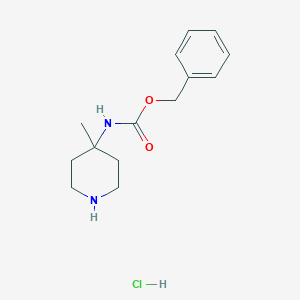
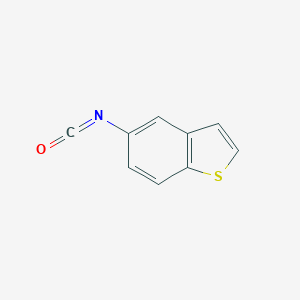
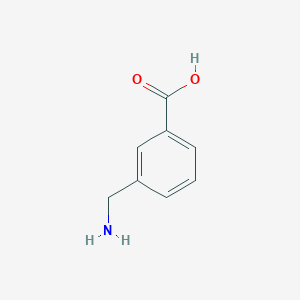
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
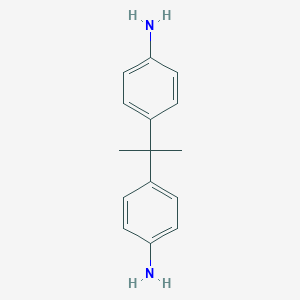
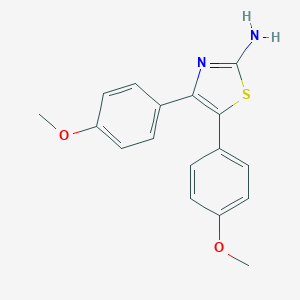
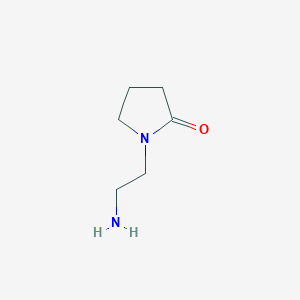
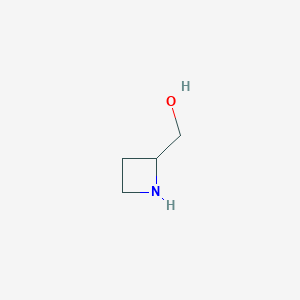
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)
![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)

